molecular formula C12H14BrNO B1269702 (2-Bromophenyl)(piperidin-1-yl)methanone CAS No. 61153-35-3

(2-Bromophenyl)(piperidin-1-yl)methanone

Cat. No. B1269702
CAS RN: 61153-35-3
M. Wt: 268.15 g/mol
InChI Key: KBSGIRRDUAZIRP-UHFFFAOYSA-N
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Description

"(2-Bromophenyl)(piperidin-1-yl)methanone" is a compound involved in various chemical research studies focusing on its synthesis, molecular structure analysis, chemical reactions, and physical and chemical properties. This compound belongs to a class of chemicals that have been explored for their potential in various applications, excluding drug use and dosage, and side effects, to concentrate solely on the chemical and physical aspects of the compound.

Synthesis Analysis

The synthesis of related compounds involves several steps, starting from basic chemicals to the desired compound through processes like amidation, Friedel-Crafts acylation, and hydration. For instance, the synthesis of (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride is achieved with a reasonable overall yield of 62.4% using piperidine-4-carboxylic acid and ethyl carbonochloridate as starting materials (Zheng Rui, 2010).

Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated using single-crystal X-ray diffraction studies, revealing details such as the chair conformation of the piperidine ring and specific inter and intra-molecular interactions. For example, a study detailed the structural characterization of 2-chloro-3-nitro-5-(trifluoromethyl)phenylmethanone, providing insights into its crystal structure as part of the synthesis process of new anti-tuberculosis drug candidates (Tamira Eckhardt et al., 2020).

Chemical Reactions and Properties

The chemical properties of (2-Bromophenyl)(piperidin-1-yl)methanone derivatives have been explored through various reactions, including their potential antimicrobial activities. Studies have synthesized derivatives and tested their activities against different bacterial and fungal strains, finding compounds with notable antimicrobial properties (L. Mallesha & K. Mohana, 2014).

Scientific Research Applications

Neuroprotective Activities

A study explored the synthesis of aryloxyethylamine derivatives, including compounds similar to (2-Bromophenyl)(piperidin-1-yl)methanone. These compounds showed potential neuroprotective effects against glutamate-induced cell death in PC12 cells and significant anti-ischemic activity in mice, indicating promise as neuroprotective agents for anti-ischemic stroke agents (Zhong et al., 2020).

Structural Studies and Theoretical Calculations

Research on a compound closely related to (2-Bromophenyl)(piperidin-1-yl)methanone detailed its synthesis, structure, and thermal properties. The study revealed its stable structure in the temperature range of 20-170°C, and the compound's molecular structure and electronic parameters were evaluated (Karthik et al., 2021).

Radioactive Tracer Development

A study developed a precursor to (2-Bromophenyl)(piperidin-1-yl)methanone for potential use in brain imaging. The compound showed promising results as a tracer for Single Photon Emission Computerized Tomography (SPECT) to visualize brain 5-HT2A-receptors, relevant in psychiatric illnesses like depression and anorexia (Blanckaert et al., 2004).

properties

IUPAC Name

(2-bromophenyl)-piperidin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO/c13-11-7-3-2-6-10(11)12(15)14-8-4-1-5-9-14/h2-3,6-7H,1,4-5,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBSGIRRDUAZIRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70355094
Record name (2-Bromophenyl)(piperidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70355094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Bromophenyl)(piperidin-1-yl)methanone

CAS RN

61153-35-3
Record name (2-Bromophenyl)(piperidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70355094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
MT Peruzzi - 2019 - cdr.lib.unc.edu
Catalytic methods for dearomatization transform readily available achiral molecules into stereochemically and functionally rich building blocks. Current methods for dearomatization are …
Number of citations: 0 cdr.lib.unc.edu
Y Long, Z She, X Liu, Y Chen - The Journal of Organic Chemistry, 2013 - ACS Publications
A facile synthetic route toward pharmaceutically interesting 1-aminoisoquinoline derivatives by gold(III)-mediated domino reactions is described. This synthetic protocol starts from …
Number of citations: 55 pubs.acs.org
A Schöffmann, L Wimmer, D Goldmann, S Khom… - pstorage-acs-6854636.s3 …
Method D: This is a modification of Method C: Here the intermediate acid chloride solution was evaporated to dryness at 50 C and reduced pressure. The resulting solid was redissolved …

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